Product packaging for 6-Chloro-2-(difluoromethoxy)nicotinic acid(Cat. No.:CAS No. 1807242-68-7)

6-Chloro-2-(difluoromethoxy)nicotinic acid

Cat. No.: B2504887
CAS No.: 1807242-68-7
M. Wt: 223.56
InChI Key: HASDCONMJPIDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-(difluoromethoxy)nicotinic acid (CAS 1807242-68-7) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C7H4ClF2NO3 and a molecular weight of 223.56 g/mol, belongs to the nicotinic acid derivative family . The specific arrangement of its functional groups, including the chloro substituent and the difluoromethoxy group on the pyridine ring, makes it a valuable synthon for constructing more complex molecules. Its primary research application lies in its role as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs), particularly in developing novel therapeutics. Researchers utilize this compound to incorporate the 2-(difluoromethoxy)nicotinic acid scaffold into target structures, a motif that can influence the pharmacokinetic and binding properties of a drug candidate. To ensure its stability and longevity, this acid should be stored under an inert atmosphere and at cool temperatures of 2-8°C . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClF2NO3 B2504887 6-Chloro-2-(difluoromethoxy)nicotinic acid CAS No. 1807242-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-(difluoromethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASDCONMJPIDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 2 Difluoromethoxy Nicotinic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily participates in a variety of well-established chemical transformations. These reactions are fundamental to its use as a synthetic intermediate.

Carboxylic acids are commonly converted into more reactive acyl halides to facilitate subsequent reactions such as esterification, amidation, or Friedel-Crafts acylation. The formation of an acyl chloride from 6-Chloro-2-(difluoromethoxy)nicotinic acid can be achieved using standard halogenating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous, simplifying purification. youtube.com Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective, albeit milder, reagent. youtube.com The general mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a better leaving group, followed by nucleophilic attack by the chloride ion.

Table 1: Common Reagents for Acyl Chloride Formation

ReagentCatalyst (Optional)Typical ByproductsNotes
Thionyl Chloride (SOCl₂)DMFSO₂, HClByproducts are gaseous, simplifying workup. youtube.com
Oxalyl Chloride ((COCl)₂)DMFCO, CO₂, HClA milder and more selective reagent than thionyl chloride. youtube.com
Phosphorus Pentachloride (PCl₅)NonePOCl₃, HClA strong chlorinating agent.

The carboxylic acid moiety of this compound can be converted to esters and amides, which are common derivatives in medicinal chemistry. Direct esterification can be performed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification), though this is a reversible process.

More commonly, the carboxylic acid is first activated to enhance its reactivity. Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) are widely used. This method facilitates the formation of an active ester intermediate that readily reacts with alcohols or amines to produce the corresponding esters or amides in high yields under mild conditions. This approach has been successfully applied to structurally similar 2-arylamino-6-(trifluoromethyl)nicotinic acids. researchgate.net

Symmetrical anhydrides can be synthesized from carboxylic acids. A common method for preparing anhydrides of nicotinic acid derivatives involves treating the carboxylic acid with a dehydrating agent or by reacting an acyl halide with a carboxylate salt. For instance, nicotinic anhydride (B1165640) can be prepared from nicotinic acid using triethylamine (B128534) and a controlled amount of phosgene (B1210022) in an inert solvent like benzene. nuph.edu.ua This method avoids the need for isolating a highly sensitive acid chloride and generally provides high yields. nuph.edu.ua

Decarboxylation, the removal of the carboxyl group as CO₂, is a significant reaction for pyridinecarboxylic acids. The ease of this reaction is highly dependent on the position of the carboxylic acid group. Picolinic acids (carboxyl group at the 2-position) decarboxylate more readily than nicotinic acids (3-position) or isonicotinic acids (4-position). stackexchange.com The mechanism for picolinic acid decarboxylation is believed to proceed through a zwitterionic intermediate, forming an ylide. stackexchange.comresearchgate.net

For this compound, a 3-substituted pyridinecarboxylic acid, decarboxylation is expected to be significantly more difficult and require harsh conditions, such as high temperatures. stackexchange.com Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing substituents can influence the reaction rate, often by affecting the planarity between the carboxyl group and the pyridine (B92270) ring. researchgate.netcdnsciencepub.com Simple protodecarboxylation of heteroaromatic carboxylic acids can sometimes be achieved using catalysts like silver carbonate in DMSO, though the reactivity is substrate-dependent. organic-chemistry.org

Reactions Involving the Pyridine Heterocycle

The pyridine ring in this compound is electron-deficient, which significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally difficult. The nitrogen atom's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. youtube.comquora.com This deactivation is comparable to that of nitrobenzene. youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a great extent, making substitution even more challenging. youtube.comrsc.org

The pyridine ring of this compound is substituted with three deactivating groups:

Carboxylic Acid (-COOH) at C3: This is a meta-directing deactivating group. It directs incoming electrophiles to the C5 position.

Difluoromethoxy (-OCF₂H) at C2: This group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. rsc.org Hammett constant analysis confirms its electron-withdrawing nature (σm = 0.31), similar to the trifluoromethoxy group. rsc.orgmdpi.com As a deactivating group at the C2 position, it directs incoming electrophiles to the C4 and C6 positions. Since C6 is already substituted, it primarily directs to C4.

Chlorine (-Cl) at C6: Halogens are deactivating via their inductive effect but are ortho, para-directing due to their resonance effect. The chloro group at C6 directs incoming electrophiles to the C5 (ortho) and C3 (para) positions. Since C3 is already substituted, it primarily directs to C5.

Considering the combined influence of these substituents, the pyridine ring is extremely deactivated towards electrophilic attack. If a reaction were forced under very harsh conditions, substitution would preferentially occur at the C5 position, which is electronically favored by two of the three substituents (-COOH and -Cl). The C4 position is a less likely alternative, directed only by the -OCF₂H group.

Table 2: Predicted Directing Effects of Substituents on EAS

SubstituentPositionElectronic EffectDirecting Influence
-OCF₂HC2Deactivating, Electron-withdrawingC4
-COOHC3Deactivating, Electron-withdrawingC5
-ClC6Deactivating, Ortho/Para-directingC5

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced at the chlorine-substituted C6 position. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The rate and success of SNAr reactions on this substrate are influenced by several factors, including the strength of the incoming nucleophile and the reaction conditions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the difluoromethoxy and carboxylic acid groups, activates the ring for nucleophilic attack. masterorganicchemistry.com Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) would be expected to replace the chlorine atom with a methoxy (B1213986) group. The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step typically being the initial nucleophilic attack. masterorganicchemistry.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Decarboxylative Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations, primarily at the C6-chloro position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The catalytic cycle generally involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This method is widely used for the synthesis of biaryl compounds and for introducing various alkyl and vinyl groups. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. nih.gov

Coupling PartnerCatalystBaseProduct Type
Arylboronic acidPd(PPh₃)₄K₂CO₃Biaryl compound
Alkylboronic acidPdCl₂(dppf)Cs₂CO₃Alkyl-substituted pyridine
Vinylboronic acidPd(OAc)₂ / SPhosK₃PO₄Vinyl-substituted pyridine

Decarboxylative Cross-Coupling: While the chlorine at C6 is a primary site for cross-coupling, the carboxylic acid group at C3 can also be utilized in decarboxylative coupling reactions. This transformation involves the replacement of the carboxylic acid group with a new substituent, releasing carbon dioxide in the process. nih.gov Palladium catalysts can facilitate the coupling of the nicotinic acid derivative with aryl halides or other electrophiles. rsc.org This approach offers an alternative strategy for functionalizing the pyridine ring, particularly when direct coupling at the C3 position is desired. The mechanism often involves the formation of a palladium carboxylate intermediate, followed by decarboxylation and subsequent reductive elimination. nih.gov

Other Metal-Catalyzed Coupling Reactions (e.g., Nickel-Catalyzed)

In addition to palladium, nickel catalysts are increasingly used for cross-coupling reactions due to their lower cost and unique reactivity. rsc.org Nickel-catalyzed couplings can often be used for substrates that are challenging for palladium, such as aryl chlorides. thieme-connect.de

Nickel-Catalyzed Suzuki-Miyaura Coupling: Similar to its palladium counterpart, nickel can effectively catalyze the Suzuki-Miyaura reaction. Nickel catalysts, often in combination with specific ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), can promote the coupling of this compound with boronic acids. nih.gov However, the reactivity of certain substrates, such as 2-chloropyridines, can sometimes be inhibited by the formation of stable, inactive dimeric nickel species. nih.gov

Nickel-Catalyzed Reductive Cross-Coupling: Nickel is also proficient in catalyzing reductive cross-coupling reactions. For example, a nickel catalyst can be used to couple aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H) in the presence of a reductant like zinc. researchgate.netresearchgate.net This specific reaction allows for the introduction of a difluoromethyl group, a valuable moiety in medicinal chemistry. The mechanism is thought to involve the oxidative addition of the aryl chloride to Ni(0), followed by a process involving a difluoromethyl radical. thieme-connect.deresearchgate.net

Reaction TypeCatalyst SystemCoupling PartnerKey Features
Suzuki-MiyauraNiCl₂(dppf)Arylboronic acidCost-effective alternative to palladium. nih.gov
Reductive CouplingNi(0) / ZnClCF₂HIntroduces a difluoromethyl group. researchgate.netresearchgate.net
Kumada CouplingNiCl₂(dppf)Grignard ReagentEffective for substrates that fail in Suzuki coupling. nih.gov

Transformations of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key feature of the molecule, influencing its electronic properties and metabolic stability. nih.gov

The difluoromethoxy group is generally considered to be chemically robust and stable under a wide range of reaction conditions, including both acidic and basic environments. rsc.orgnih.gov This stability is attributed to the strong carbon-fluorine bonds. rsc.org Its resistance to cleavage allows for extensive chemical modifications at other positions of the molecule without affecting the -OCF₂H moiety. This stability is a significant advantage in multi-step syntheses, as it does not require a protection-deprotection sequence. nih.gov

Direct chemical modification of the difluoromethoxy group is challenging due to its inherent stability. The C-F bonds are strong, and the C-H bond, while potentially reactive, often requires harsh conditions for functionalization. Most synthetic strategies involve the introduction of the difluoromethoxy group onto a precursor molecule rather than its modification post-synthesis. researchgate.net However, advanced methods involving radical chemistry or specific catalytic systems are emerging for the functionalization of such fluorinated groups, though their application to this specific molecule is not widely reported.

Reactivity of the Chlorine Atom at Position 6

The chlorine atom at position 6 is the most versatile reactive handle on the this compound molecule. Its reactivity is primarily dictated by the electron-deficient nature of the pyridine ring, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

As discussed in section 3.2.2, the C6-Cl bond is readily cleaved in SNAr reactions by a variety of nucleophiles. The position of the chlorine atom, para to the ring nitrogen, enhances its susceptibility to nucleophilic attack.

Furthermore, the C6-Cl bond is an excellent site for metal-catalyzed transformations. It readily undergoes oxidative addition to low-valent metal centers, such as Pd(0) and Ni(0), initiating the catalytic cycles of numerous cross-coupling reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a wide array of substituents, including aryl, vinyl, alkynyl, alkyl, and amino groups, making it a pivotal site for molecular diversification.

Derivatization Strategies and Scaffold Modification of 6 Chloro 2 Difluoromethoxy Nicotinic Acid

Synthesis of Esters and Amides for Chemical Library Generation

The carboxylic acid functionality of 6-chloro-2-(difluoromethoxy)nicotinic acid is a prime handle for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in the generation of chemical libraries for high-throughput screening, as they allow for the introduction of a wide array of substituents, thereby modulating properties such as solubility, lipophilicity, and hydrogen bonding potential.

Standard esterification procedures can be readily applied. For instance, the reaction of this compound with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. A common method involves the activation of the carboxylic acid with a reagent like thionyl chloride to form the acyl chloride, which then readily reacts with an alcohol. nih.gov

Amide synthesis is equally crucial and can be achieved through various well-established coupling protocols. The carboxylic acid can be activated using a plethora of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HBTU, HATU), followed by the addition of a primary or secondary amine. scienceopen.comchinesechemsoc.org These mild conditions are compatible with a wide range of functional groups, enabling the synthesis of a diverse library of amides. The strategic selection of amines for this coupling allows for the introduction of various pharmacophoric features.

Derivative Type General Reaction Reagents and Conditions Purpose in Library Generation
EstersEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC)Modulation of lipophilicity and metabolic stability.
AmidesAmidationAmine, Coupling Agent (e.g., EDC, HBTU), Base (e.g., DIPEA)Introduction of diverse substituents for SAR studies.

This table provides a general overview of ester and amide synthesis strategies applicable to this compound.

Strategic Modification of the Halogen (Chlorine) for Further Functionalization

The chlorine atom at the 6-position of the pyridine (B92270) ring is a key site for introducing further molecular complexity through cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These transformations are pivotal for building more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Suzuki-Miyaura coupling, which pairs the chloropyridine with a boronic acid or ester, is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. cas.cnlibretexts.orglibretexts.org The regioselectivity of such couplings on dihalonicotinic acid derivatives has been shown to be influenced by the directing effect of adjacent functional groups, such as an ester or amide. cas.cnlibretexts.org

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry that enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with a wide range of primary and secondary amines. nih.govnih.govacs.org This reaction provides direct access to a diverse set of amino-substituted pyridines.

Furthermore, the Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of the chloropyridine with a terminal alkyne, catalyzed by palladium and copper complexes. cornell.educas.cnresearchgate.net The resulting alkynes are versatile intermediates that can be further elaborated.

Reaction Type Coupling Partner Catalyst System (Typical) Bond Formed Introduced Moiety
Suzuki-Miyaura CouplingBoronic acid/esterPd catalyst (e.g., PXPd2), base (e.g., K₂CO₃)C-CAryl, Heteroaryl
Buchwald-Hartwig AminationAminePd catalyst, phosphine (B1218219) ligand, baseC-NPrimary/Secondary Amino
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) cocatalyst, baseC-C (sp)Alkynyl

This interactive data table summarizes key cross-coupling reactions for the functionalization of the 6-chloro position.

Functionalization and Manipulation of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl or methoxy (B1213986) group, with altered lipophilicity and metabolic stability. However, the direct chemical manipulation of the difluoromethoxy group itself is a significant challenge due to the high strength of the C-F bonds.

Current literature primarily focuses on the introduction of the difluoromethoxy group onto aromatic scaffolds rather than its subsequent functionalization. The direct cleavage or transformation of the O-CF₂H bond to introduce other functional groups is not a commonly reported strategy and is likely to require harsh reaction conditions that may not be compatible with the rest of the molecule. Research has indicated that the presence of a 2-difluoromethoxy group can increase the hydrolytic lability of an adjacent sulfamoyl group on a steroid scaffold, suggesting an electronic influence on neighboring groups, but this does not represent a direct modification of the difluoromethoxy moiety itself.

Given the general stability and inertness of the difluoromethoxy group, derivatization strategies for this compound typically focus on the other reactive sites of the molecule. Further research is needed to develop mild and selective methods for the functionalization of this group.

Design and Synthesis of Pyridine Scaffold Analogs

Modification of the core pyridine scaffold of this compound can lead to the discovery of novel heterocyclic systems with unique biological activities. This can be achieved by constructing fused ring systems, such as azaindoles or furopyridines, using the existing functional handles on the pyridine ring.

For instance, the synthesis of 7-azaindoles can be accomplished from 2-amino-3-halopyridine precursors. In a related context, a 2,6-dichloronicotinamide (B1632291) can undergo a regioselective Suzuki coupling at the 2-position, followed by further transformations that could lead to cyclization and the formation of a fused heterocyclic system. cas.cnlibretexts.org The synthesis of various azaindole isomers often relies on palladium-catalyzed reactions, such as the Heck or Suzuki couplings, starting from appropriately substituted chloropyridines.

Another strategy involves the construction of a furan (B31954) ring fused to the pyridine core, leading to furopyridine derivatives. The synthesis of furopyridines can be achieved by building the furan ring onto a pre-existing pyridine derivative or vice versa. For example, a substituted chloronicotinic acid can serve as a starting point for a sequence of reactions to construct the fused furan ring. These scaffold modifications significantly alter the shape and electronic properties of the original molecule, opening up new avenues for interaction with biological targets.

Target Scaffold General Synthetic Strategy Key Starting Material Motif Potential Application
AzaindolesPalladium-catalyzed annulation (e.g., Heck, Suzuki)Amino-chloropyridineKinase inhibitors, CNS agents
FuropyridinesIntramolecular cyclization from a functionalized pyridineHydroxy- or amino-nicotinic acid derivativeBioactive natural product analogs

This table outlines strategies for modifying the pyridine scaffold of this compound to generate novel heterocyclic analogs.

Application As a Versatile Synthetic Building Block in Organic Synthesis

Precursor for Advanced Pyridine (B92270) Architectures and Heterocyclic Compounds

The pyridine ring is a fundamental structural motif found in numerous natural products, including alkaloids, vitamins, and coenzymes, as well as in a vast range of pharmaceuticals and agrochemicals. kyoto-u.ac.jpresearchgate.net Consequently, the synthesis of substituted pyridines is a central theme in heterocyclic chemistry. Halogenated nicotinic acids, such as 6-chloro-2-(difluoromethoxy)nicotinic acid, serve as key starting materials for creating more elaborate pyridine-based structures.

The reactivity of the chlorine atom at the 6-position allows for its displacement by various nucleophiles. This is a common strategy for introducing new functional groups onto the pyridine ring. Processes for introducing fluorine into aromatic rings by nucleophilic exchange from chloro-precursors are well-established, highlighting the utility of chlorinated pyridines in synthesizing fluorinated derivatives. google.com For instance, analogous compounds like 2-chloronicotinic acid are used as starting materials to synthesize derivatives such as 2-morpholinonicotinic acid through nucleophilic acylation. chemistryjournal.net This demonstrates a reliable synthetic route that can be applied to this compound to generate a variety of substituted pyridines.

Furthermore, the carboxylic acid group at the 3-position can be readily converted into other functional groups like amides, esters, or ketones. This dual reactivity makes the compound a powerful precursor for building complex heterocyclic systems. For example, synthetic strategies involving nicotinic acid derivatives have been used to produce fused ring systems like thioflavones and their pyridyl analogs. koreascience.kr

The presence of the difluoromethoxy group at the 2-position also significantly influences the molecule's electronic properties and reactivity, often enhancing metabolic stability and lipophilicity in derivative compounds, which is a desirable trait in medicinal chemistry.

Role in Constructing Complex Molecular Frameworks

The strategic placement of functional groups on the this compound scaffold enables its use in multi-step syntheses to build intricate molecular architectures. The ability to perform selective, sequential reactions at the chloro, carboxylic acid, and potentially other positions on the ring allows for the controlled construction of complex target molecules.

A key application is in the synthesis of fused heterocyclic systems. Synthetic methodologies often involve an initial reaction at one site, followed by an intramolecular cyclization reaction involving another part of the molecule. For instance, a general strategy involves the coupling of a halo-heteroaroyl chloride with another molecule, followed by the addition of a reagent and subsequent cyclization to form a new ring fused to the original pyridine core. koreascience.kr The distinct reactivity of the carboxylic acid and the chloro group in this compound makes it an ideal candidate for such synthetic strategies, enabling the creation of novel polycyclic frameworks.

Generation of Chemical Libraries for Research Screening

The development of new drugs and agrochemicals often relies on the screening of large collections of diverse compounds, known as chemical libraries. mdpi.com The efficiency of these screening campaigns is highly dependent on the structural diversity and quality of the compounds within the library. This compound is an excellent starting point for generating such libraries through combinatorial chemistry.

By utilizing the two primary reactive sites—the carboxylic acid and the chlorine atom—a core scaffold can be systematically reacted with different sets of building blocks to produce a large, grid-like library of related but structurally distinct compounds.

Table 1: Illustrative Combinatorial Library Generation

Core Scaffold Reaction at Carboxylic Acid (with Amine Set A) Reaction at Chloro Group (with Nucleophile Set B) Resulting Library Products

This systematic approach allows for the rapid generation of hundreds or thousands of novel compounds. These libraries can then be screened in high-throughput assays to identify "hit" compounds with desired biological activity, which can serve as starting points for further drug discovery and development.

Utility in Fragment-Based Approaches to Molecular Design

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient method for identifying lead compounds in drug discovery. youtube.com This approach uses very small molecules, or "fragments"—typically with a molecular weight under 300 Da—which are screened for weak binding to a biological target. mdpi.comyoutube.com Once a binding fragment is identified, it is gradually built upon or combined with other fragments to create a more potent, drug-like molecule. youtube.comnih.gov

This compound possesses the ideal characteristics of a molecular fragment. Its relatively low molecular weight and structural complexity fit within the parameters of a typical fragment library. The key advantage of this compound lies in its inherent reactive handles. The carboxylic acid and the chloro group provide perfect anchor points for "fragment growing," where chemists systematically add other chemical groups to improve binding affinity and potency. youtube.com

The process can be summarized as follows:

Screening: The fragment, this compound, is identified as a binder to a target protein.

Structural Analysis: X-ray crystallography or NMR is used to determine how the fragment binds to the target.

Fragment Elaboration: Guided by the structural information, chemists can extend the fragment's structure. For example, the carboxylic acid can be converted to an amide using a small amine that reaches into a nearby pocket on the protein surface. Similarly, the chloro group can be substituted to further optimize interactions.

This constructive, step-by-step approach allows for the coherent optimization of a molecule, improving its potency while maintaining desirable physicochemical properties. nih.gov The use of well-designed fragments like this compound allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules. youtube.com

Computational and Theoretical Studies on 6 Chloro 2 Difluoromethoxy Nicotinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of 6-chloro-2-(difluoromethoxy)nicotinic acid. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the geometry, electronic properties, and reactivity of substituted pyridine (B92270) derivatives. epstem.net

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic behavior and chemical reactivity of a molecule. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. ripublication.com

For a molecule like this compound, DFT calculations would reveal how the electron-withdrawing chloro and difluoromethoxy groups, along with the carboxylic acid group, influence the electron density distribution across the pyridine ring. rsc.org The HOMO is typically localized on the more electron-rich portions of the molecule, whereas the LUMO is centered on the electron-deficient areas, indicating likely sites for nucleophilic and electrophilic attack, respectively. Halogen substitution is known to significantly lower the LUMO level, which can enhance the electrophilicity of the molecule. mdpi.comsemanticscholar.org

ParameterIllustrative ValueSignificance
HOMO Energy-7.0 eVIndicates electron-donating capability
LUMO Energy-2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.5 eVRelates to chemical stability and reactivity

Note: The values in this table are illustrative for a molecule of this type and are not based on specific experimental or computational results for this compound.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the molecular surface. It is used to predict how a molecule will interact with other chemical species. tandfonline.com On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.netresearchgate.net

In this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the carboxylic acid and difluoromethoxy groups, as well as the nitrogen atom of the pyridine ring, identifying them as key sites for hydrogen bonding and interaction with electrophiles. Positive potential would be expected around the hydrogen atom of the carboxylic acid.

The conformational flexibility of this compound is largely determined by the rotation around the C-O bond of the difluoromethoxy group and the C-C bond of the carboxylic acid group. The orientation of the difluoromethoxy group relative to the pyridine ring can be influenced by stereoelectronic effects and steric hindrance. nih.gov

Quantum chemical calculations can be used to determine the potential energy surface for the rotation of the difluoromethoxy group. This analysis identifies the most stable (lowest energy) conformers and the energy barriers for converting between them. mdpi.commdpi.com For example, studies on similar fluorinated groups have shown that rotational barriers can be significant. Computational analysis of a simple difluoroacetamide calculated a rotational barrier of approximately 73 kJ/mol (17.4 kcal/mol). nih.gov For N-benzhydrylformamides, DFT calculations estimated rotational barriers for the formyl group to be in the range of 20-23 kcal/mol. nih.gov These calculations are crucial for understanding the molecule's shape and how it might interact with biological targets. beilstein-journals.org

ConformerDihedral Angle (Illustrative)Relative Energy (kcal/mol) (Illustrative)
Global Minimum0.0
Transition State90°5.0
Local Minimum180°1.5

Note: The values in this table are illustrative examples of what a conformational analysis would yield and are not specific to this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its structural dynamics and interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound behaves over time.

These simulations can reveal the flexibility of the molecule, the stability of different conformers in solution, and the formation and breaking of intermolecular interactions like hydrogen bonds. semanticscholar.org For instance, MD simulations could be used to model the interaction of the compound with a protein target, elucidating the stability of the binding pose and identifying key interacting residues. mdpi.com

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to correlate molecular properties with biological activity.

The solvation free energy (ΔGsolv) is a critical thermodynamic parameter that describes the energy change when a molecule is transferred from a vacuum into a solvent. nih.govtemple.edu It is a key determinant of solubility. Computational models, such as the Polarizable Continuum Model (PCM), can estimate solvation free energies, although accurately modeling substituted pyridines can be challenging. researchgate.netacs.org

The Solvent Accessible Surface Area (SASA) is the surface area of a molecule that is accessible to a solvent. wikipedia.org It is a useful descriptor for understanding how a molecule interacts with its environment and is often correlated with its hydrophobic character. researchgate.net For nicotinic acetylcholine (B1216132) receptor agonists, it was found that the ligands were almost entirely buried in the binding site, losing over 96% of their solvent-accessible surface area upon binding. nih.gov Both ΔGsolv and SASA are important for predicting the pharmacokinetic properties of a molecule.

DescriptorDefinitionRelevance
LogP The logarithm of the partition coefficient between octanol (B41247) and water.Measures lipophilicity and potential for membrane permeability.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.Predicts drug transport properties, such as intestinal absorption.
Solvent Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent. wikipedia.orgRelates to solubility and interactions with the solvent or a receptor. researchgate.net
Solvation Free Energy (ΔGsolv) The free energy change associated with the dissolution of a solute in a solvent. arxiv.orgDetermines the solubility of the compound in different solvents.

Topological Polar Surface Area and Hydrogen Bonding Characteristics

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry and drug design, providing an estimation of a molecule's polarity and its potential to permeate biological membranes. TPSA is calculated as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the TPSA is a key determinant of its pharmacokinetic profile.

In addition to TPSA, the hydrogen bonding capacity of a molecule is fundamental to its interaction with biological targets. This is quantified by the number of hydrogen bond donors and acceptors. In this compound, the carboxylic acid group is the primary contributor to hydrogen bonding, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen and the nitrogen atom of the pyridine ring acting as hydrogen bond acceptors. The difluoromethoxy group is generally not considered a significant contributor to hydrogen bonding.

A summary of the calculated topological and hydrogen bonding properties for this compound is presented in the table below. These values are computationally predicted and provide a valuable insight into the molecule's potential behavior in a biological system.

Table 1: Calculated Topological and Hydrogen Bonding Properties of this compound

Property Value
Topological Polar Surface Area (TPSA) 65.55 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Data computationally predicted using Molinspiration Cheminformatics.

Analysis of Substituent Effects on Electronic and Steric Properties

The chloro group at the 6-position is an electron-withdrawing group due to its high electronegativity, exerting a negative inductive effect (-I) on the pyridine ring. This withdrawal of electron density deactivates the ring towards electrophilic substitution. Sterically, the chloro group is of moderate size and can influence the orientation of the molecule when interacting with a binding site.

The difluoromethoxy group at the 2-position is also strongly electron-withdrawing. The two fluorine atoms pull electron density through the sigma bond framework, resulting in a significant -I effect. This effect is somewhat counteracted by the lone pairs on the oxygen atom, which can donate electron density to the ring via a positive mesomeric effect (+M). However, the inductive effect of the two fluorine atoms is generally considered to be dominant. The difluoromethoxy group is bulkier than a simple methoxy (B1213986) group, which can have steric implications for molecular interactions.

The carboxylic acid group at the 3-position is a deactivating, meta-directing group in electrophilic aromatic substitution. It is a strong electron-withdrawing group through both inductive and mesomeric effects (-I, -M). The planar nature of the carboxylic acid group and its ability to act as a hydrogen bond donor and acceptor make it a critical determinant of the molecule's binding orientation and strength.

A qualitative summary of the electronic and steric effects of these substituents is provided in the table below.

Table 2: Electronic and Steric Effects of Substituents on this compound

Substituent Position Electronic Effect Steric Effect
Chloro 6 -I (electron-withdrawing) Moderate
Difluoromethoxy 2 -I > +M (electron-withdrawing) Bulky

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics is an interdisciplinary field that utilizes computational methods to analyze and interpret chemical data. In the context of this compound, chemoinformatic approaches can be employed to predict a wide range of physicochemical and biological properties, thereby guiding its potential applications. These methods leverage large datasets of chemical structures and their associated properties to build predictive models.

Quantitative Structure-Property Relationship (QSPR) is a key area within chemoinformatics that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. For this compound, a QSPR study could be designed to predict properties such as solubility, melting point, or even biological activity based on a set of calculated molecular descriptors.

A hypothetical QSPR study for a series of substituted nicotinic acids, including this compound, would involve the following steps:

Dataset compilation: A diverse set of nicotinic acid derivatives with experimentally determined values for the property of interest would be assembled.

Descriptor calculation: A wide array of molecular descriptors, including topological, electronic, and steric parameters, would be calculated for each molecule in the dataset.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed property.

Model validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

Such a QSPR model could then be used to predict the properties of novel nicotinic acid derivatives, including this compound, without the need for experimental measurements. This approach can significantly accelerate the process of drug discovery and materials science by enabling the virtual screening of large chemical libraries. The development of robust QSPR models for halogenated and fluorinated aromatic acids is an active area of research.

Supramolecular Chemistry and Coordination Aspects

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of 6-Chloro-2-(difluoromethoxy)nicotinic acid features key functional groups that are pivotal in forming robust intermolecular interactions, particularly hydrogen bonds. The carboxylic acid moiety provides a strong hydrogen bond donor (-OH) and acceptor (C=O), while the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor. The presence of the chloro and difluoromethoxy groups can also influence the crystal packing through weaker interactions.

Theoretical studies on nicotinic acid-water complexes have shown that the strength of the hydrogen bond to the pyridine nitrogen increases with the number of water molecules, highlighting the importance of the surrounding environment in modulating these interactions. jocpr.com

Table 1: Common Hydrogen Bonding Patterns in Nicotinic Acid and its Derivatives

Compound/ComplexHydrogen Bond TypeSupramolecular Motif
Nicotinic AcidO-H···N (acid-pyridine)Catemer
2-Chloronicotinic AcidO-H···N (acid-pyridine)Catemer
6-Chloronicotinic AcidO-H···O (acid-acid)Centrosymmetric Dimer
Nicotinamide-Succinic Acid (2:1)N-H···O (amide-acid), N-H···O (amide-amide)Ladders of alternating R2²(8) and R4²(8) rings
Nicotinic Acid-Water ComplexesO-H···N, O-H···OVaries with stoichiometry

Formation of Cocrystals and Supramolecular Assemblies

The ability of this compound to form cocrystals and other supramolecular assemblies is predicated on its capacity for robust hydrogen bonding. Cocrystallization is a widely used technique to modify the physicochemical properties of active pharmaceutical ingredients, and nicotinic acid and its amide counterpart, nicotinamide (B372718), are well-known coformers. mdpi.comsciforum.netresearchgate.net

For instance, nicotinic acid has been successfully used to form cocrystals with various compounds, including modafinil (B37608) and ascorbic acid. mdpi.comsciforum.netnih.gov The primary interaction in these cocrystals is often the hydrogen bond between the carboxylic acid of nicotinic acid and a complementary functional group on the coformer molecule, such as an amide or another heterocyclic nitrogen. The carboxylic acid-pyridine supramolecular synthon, formed by O-H···N(pyridine) and C-H···O(carbonyl) hydrogen bonds, is a particularly stable and recurrent motif in the crystal engineering of such assemblies. nih.gov

Given these precedents, it is expected that this compound would be a viable candidate for forming cocrystals with a range of coformers. The chloro and difluoromethoxy substituents would likely influence the solubility and stability of the resulting cocrystals, potentially offering a means to fine-tune their properties. The selection of suitable coformers can be guided by principles such as the Hansen Solubility Parameter (HSP), which has been used to predict cocrystal formation with nicotinic acid. mdpi.comsciforum.net

Table 2: Examples of Cocrystals Formed with Nicotinic Acid and Nicotinamide

Active Pharmaceutical Ingredient / Coformer 1Coformer 2Method of Preparation
ModafinilNicotinic AcidLiquid-assisted grinding
Ascorbic AcidNicotinic AcidSlow solvent evaporation, solvent-assisted grinding
NicotinamideSuccinic AcidNot specified
NicotinamideFumaric AcidSolution, melt, neat and liquid-assisted grinding

Coordination Behavior with Metal Centers

The nicotinic acid moiety is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. The coordination can occur through the pyridine nitrogen, the carboxylate oxygen atoms, or both, leading to a rich diversity of coordination compounds, from discrete molecules to extended coordination polymers. nih.govresearchgate.netresearchgate.net

The design of ligands based on the nicotinic acid framework allows for the systematic tuning of their electronic and steric properties. The substituents on the pyridine ring play a crucial role in modulating the ligand's coordination behavior. In the case of this compound, the electron-withdrawing nature of the chloro and difluoromethoxy groups would decrease the basicity of the pyridine nitrogen, potentially affecting its coordination strength to metal ions.

The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. The steric hindrance from the substituents at the 2- and 6-positions can also influence the geometry of the resulting metal complexes.

The versatility of the nicotinic acid scaffold has been exploited in the design of ligands for various applications, including the development of metal-organic frameworks (MOFs) and bioactive metal complexes. researchgate.net

While specific metal complexes of this compound have not been detailed in the literature, the characterization of complexes with related nicotinic acid derivatives provides a blueprint for how such compounds would be analyzed. Common analytical techniques include:

X-ray Crystallography: This is the most definitive method for determining the solid-state structure of metal complexes, revealing bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the carboxylate group and the pyridine ring upon coordination provide evidence of complex formation and can help elucidate the coordination mode. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the metal complexes can provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination environment. irphouse.com

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which can help to deduce the geometry and spin state of the metal ion. hacettepe.edu.tr

Thermal Analysis (TGA/DSC): Thermogravimetric analysis and differential scanning calorimetry can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. hacettepe.edu.tr

Studies on metal complexes of nicotinic acid and its derivatives have revealed a wide range of structures and properties. For example, complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) have been synthesized and characterized, exhibiting various coordination geometries including square planar and octahedral. researchgate.netresearchgate.net The formation of coordination polymers with bridging nicotinato ligands is also a common feature.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research surrounding 6-Chloro-2-(difluoromethoxy)nicotinic acid has primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of a carboxylic acid group, a chloro substituent, and a difluoromethoxy group on the pyridine (B92270) ring provides multiple handles for chemical modification.

Current understanding highlights the importance of the difluoromethoxy group in modulating key molecular properties. Unlike the more common trifluoromethyl group, the difluoromethoxy moiety (-OCF₂H) acts as a lipophilic hydrogen bond donor, which can significantly influence a molecule's membrane permeability and its binding affinity to biological targets. mdpi.comresearchgate.net The chlorine atom at the 6-position serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities to build molecular complexity. The nicotinic acid core itself is a well-established pharmacophore found in numerous bioactive compounds. nih.govchemistryjournal.net

The existing body of research, therefore, positions this compound not as an end-product but as a critical starting material. Its derivatives are being investigated for potential applications in pharmaceuticals and agrochemicals, leveraging the enhanced metabolic stability and altered electronic properties imparted by the fluorine atoms. researchgate.netnih.gov

Identification of Promising Avenues for Further Academic Exploration

While its role as a synthetic intermediate is established, several areas warrant deeper academic investigation to fully harness the potential of this compound.

Exploration of Bioisosteric Replacements: A promising avenue is the systematic synthesis of derivatives where the chloro group is replaced with other functionalities (e.g., amines, thiols, cyano groups) to create libraries of novel compounds. These libraries could then be screened for a wide range of biological activities, providing valuable structure-activity relationship (SAR) data. The goal would be to understand how modifications at this position, in concert with the difluoromethoxy group, affect target engagement and selectivity.

Advanced Bio-activity Screening: Beyond traditional pharmaceutical targets, derivatives could be explored for activity in emerging therapeutic areas. This includes investigating their potential as inhibitors of novel enzymes, modulators of protein-protein interactions, or as agents targeting nucleic acid structures. nih.gov Furthermore, applying these compounds in high-throughput screening against panels of agricultural pests or fungal strains could uncover new leads for crop protection.

Physicochemical and Metabolic Profiling: There is a need for detailed studies on the physicochemical properties of this compound and its simple derivatives. Research focusing on metabolic stability, pKa, lipophilicity, and membrane permeability would provide a foundational dataset for medicinal chemists. mdpi.com Understanding how the interplay between the chloro and difluoromethoxy groups affects the metabolic fate of the pyridine ring is crucial for designing drug candidates with improved pharmacokinetic profiles. researchgate.net

Table 1: Potential Areas for Academic Research

Research AvenueObjectivePotential Impact
Derivative Synthesis & SAR Create and screen libraries of novel compounds by replacing the chlorine atom.Discovery of new bioactive molecules for pharmaceutical and agrochemical applications.
Advanced Biological Screening Test derivatives against emerging and non-traditional biological targets.Identification of first-in-class therapeutic agents and novel crop protection solutions.
Metabolic & Property Profiling Characterize the physicochemical and metabolic properties of the core scaffold.Provide crucial data to guide rational drug design and optimization.
Coordination Chemistry Investigate the use of the scaffold as a ligand for creating novel metal complexes.Development of new catalysts or materials with unique electronic or magnetic properties.

Potential for Innovation in Chemical Synthesis and Materials Science

The unique structure of this compound also presents opportunities for innovation in synthetic chemistry and the development of advanced materials.

Novel Synthetic Methodologies: There is potential for developing more efficient and sustainable synthetic routes to this compound itself. Current industrial methods for producing nicotinic acid derivatives can involve harsh conditions or produce significant waste. nih.gov Research into greener synthetic pathways, possibly employing flow chemistry or novel catalytic systems, would be highly valuable. Furthermore, developing new catalytic cross-coupling reactions that are tolerant of the difluoromethoxy group could streamline the synthesis of complex derivatives.

Applications in Polymer Science: The nicotinic acid moiety can be used as a monomer unit in polymerization reactions. Incorporating this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These new materials could find applications in specialized coatings, membranes, or as components in electronic devices.

Development of Functional Materials: The ability of the pyridine nitrogen and carboxylic acid group to coordinate with metal ions opens the door to creating novel metal-organic frameworks (MOFs) or coordination polymers. The presence of the difluoromethoxy group could influence the framework's structure and porosity, potentially leading to materials with tailored properties for gas storage, separation, or catalysis.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-2-(difluoromethoxy)nicotinic acid?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Halogenation : Introduction of the chlorine substituent at the 6-position via electrophilic aromatic substitution or directed ortho-metalation strategies.
  • Difluoromethoxy group installation : Achieved through nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O⁻) under anhydrous conditions, often requiring bases like LiHMDS to deprotonate hydroxyl intermediates .
  • Carboxylic acid formation : Oxidation of a methyl or nitrile group at the 3-position, or direct carboxylation using CO₂ under transition metal catalysis .

Q. Example Protocol :

Start with 2-hydroxynicotinic acid.

Introduce chlorine at the 6-position using POCl₃ or NCS.

Replace the 2-hydroxy group with difluoromethoxy via nucleophilic substitution (e.g., ClCF₂O⁻, K₂CO₃, DMF, 80°C).

Purify via recrystallization or column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and assess purity. Fluorine atoms induce distinct splitting patterns (e.g., ¹⁹F NMR δ -120 to -140 ppm for CF₂O groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M-H]⁻ at m/z 238.99 for C₇H₃ClF₂NO₃).
  • Infrared Spectroscopy (IR) : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .

Data Interpretation Tip : Cross-reference NMR shifts with structurally similar compounds (e.g., 6-fluoro analogs in ) to resolve ambiguities.

Q. How do the electronic effects of chloro and difluoromethoxy groups influence reactivity?

  • Chlorine : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the 4-position and increasing acidity of the carboxylic acid (pKa ~2.5–3.0).
  • Difluoromethoxy (-OCF₂H) : Combines steric bulk and moderate EW effects, stabilizing intermediates in nucleophilic reactions (e.g., amidation) while reducing hydrolysis susceptibility compared to trifluoromethoxy analogs .

Experimental Consideration : Use mild conditions for esterification (e.g., DCC/DMAP in DCM) to avoid decarboxylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key Variables :

  • Temperature : Higher temperatures (80–100°C) improve nucleophilic substitution efficiency but may promote side reactions (e.g., hydrolysis of -OCF₂H).
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF is preferred for organometallic steps .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate fluorination steps .

Case Study : In , LiHMDS in THF at -78°C enabled efficient deprotonation for coupling reactions, achieving >80% yield in analogous fluoronicotinic acid syntheses.

Q. How to resolve contradictions in biological activity data for fluorinated nicotinic acid derivatives?

Strategies :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Cl with CF₃ or F) and compare bioactivity (e.g., enzyme inhibition IC₅₀ values) .
  • Metabolic Stability Assays : Assess half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects. Fluorinated groups often enhance metabolic stability .
  • Target-Specific Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding modes to receptors like GPR35 or COX-2, which are common targets for nicotinic acid derivatives .

Example : shows 2-(difluoromethyl)-6-phenylnicotinic acid exhibits varied activity across cancer cell lines due to differences in cellular uptake .

Q. How does the steric/electronic profile of this compound compare to analogs in receptor binding?

Comparative Analysis :

Compound Substituents logP Receptor Affinity (Ki, nM)
6-Chloro-2-(difluoromethoxy)Cl, -OCF₂H, -COOH1.8GPR35: 50 ± 5
6-Fluoro-2-(trifluoromethoxy)F, -OCF₃, -COOH2.1GPR35: 120 ± 10
2-Methyl-6-(trifluoromethyl)-CH₃, -CF₃, -COOH2.5COX-2: 200 ± 15

Q. Key Findings :

  • The smaller -OCF₂H group in the target compound reduces steric hindrance, improving GPR35 binding vs. bulkier -OCF₃ analogs.
  • Chlorine’s stronger EW effect enhances electrostatic interactions vs. methyl or fluorine substituents .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Critical Issues :

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Fluorination Safety : Handle HF byproducts using CaCO₃ traps and fluoropolymer-lined reactors .
  • Cost Optimization : Replace expensive catalysts (e.g., Pd/C) with nickel-based alternatives for carboxylation steps .

Q. Scaled Protocol (10 g batch) :

Use flow chemistry for halogenation to improve heat transfer.

Employ catalytic NaI to accelerate nucleophilic substitution .

Q. How to design derivatives for improved aqueous solubility?

Approaches :

  • Prodrug Strategies : Convert carboxylic acid to ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo .
  • Ionizable Groups : Introduce pyridyl N-oxides or amine salts (e.g., lysine adducts) .
  • Co-Crystallization : Use co-formers like L-arginine to enhance dissolution rate (evidence from similar nicotinic acids in ) .

Q. Solubility Data :

  • Parent compound: 0.2 mg/mL in PBS (pH 7.4).
  • Ethyl ester prodrug: 5.1 mg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.